molecular formula C14H17BrO5 B8598786 Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate

Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate

Cat. No.: B8598786
M. Wt: 345.18 g/mol
InChI Key: CNXGSBOVTJZEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15BrO5 It is a derivative of isophthalic acid, featuring bromomethyl and isopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the bromination of 5-isopropoxy-isophthalic acid dimethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.

    Oxidation: The isopropoxy group undergoes electron transfer, leading to the formation of carbonyl compounds.

    Reduction: The ester groups accept electrons from reducing agents, resulting in the formation of alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-Bromomethyl-5-tert-butyl-isophthalic acid dimethyl ester: Similar structure but with a tert-butyl group instead of an isopropoxy group.

    5-Isopropoxy-isophthalic acid monomethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to the presence of both bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the isopropoxy group can undergo oxidation and reduction reactions, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H17BrO5

Molecular Weight

345.18 g/mol

IUPAC Name

dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H17BrO5/c1-8(2)20-9-5-10(13(16)18-3)12(7-15)11(6-9)14(17)19-4/h5-6,8H,7H2,1-4H3

InChI Key

CNXGSBOVTJZEEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C(=C1)C(=O)OC)CBr)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-isopropoxy-2-methyl-isophthalic acid dimethyl ester (Cpd B, 14.5 g, 54.5 mmol) in CCl4 (250 mL) was added NBS (11.2 g, 60.0 mmol). After stirring the mixture at 85° C. for 5 minutes, AIBN (2.69 g, 16.4 mmol) was added. The resulting reaction mixture was stirred at 85° C. for 1 hour. The reaction mixture was chilled in an ice bath and the precipitates were filtered and discarded. The resulting filtrate was concentrated under vacuum and purified by column chromatography (0-40%, EtOAc/heptanes) to give 2-bromomethyl-5-isopropoxy-isophthalic acid dimethyl ester (Cpd C, 17.5 g, 93% yield) as a clear oil which solidified upon standing.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2.69 g
Type
reactant
Reaction Step Two

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